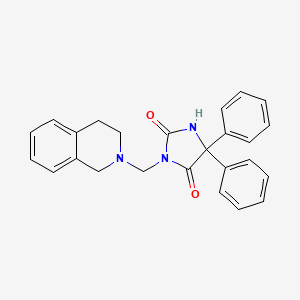
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine: is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The presence of the 4-methoxyphenyl group and the pentyl chain in its structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine typically involves the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared by the condensation of an aldehyde with a hydroxylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as Lewis acids may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Boron tribromide in dichloromethane.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced isoxazolidine derivatives.
Substitution: Various substituted isoxazolidines depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role as an enzyme inhibitor .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also being studied for its potential anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. It is also utilized in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Comparison: Compared to these similar compounds, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine exhibits unique structural features, such as the presence of the isoxazolidine ring and the pentyl chain. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88330-55-6 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-15-12-16(17(2)19-15)13-8-10-14(18-3)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3 |
InChI Key |
IWTYZUAVPTYMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)







![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)

